molecular formula C26H34O2 B1603016 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate CAS No. 96155-68-9

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate

Cat. No.: B1603016
CAS No.: 96155-68-9
M. Wt: 378.5 g/mol
InChI Key: SDVNCRWWXQQQNG-UHFFFAOYSA-N
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Description

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate is an organic compound with the molecular formula C26H34O2 It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyclohexyl ring and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate typically involves the esterification of 4-propylphenol with 4-(trans-4-butylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate has several scientific research applications:

    Materials Science: Used as a component in liquid crystal displays (LCDs) due to its mesogenic properties.

    Pharmaceuticals: Investigated for potential use in drug delivery systems and as a building block for synthesizing bioactive compounds.

    Chemistry: Employed as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its interactions with biological membranes and potential effects on cell signaling pathways.

Mechanism of Action

The mechanism of action of 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include:

    Signal Transduction: Modulation of cell signaling pathways by interacting with membrane receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propylphenyl 4-(trans-4-pentylcyclohexyl)benzoate
  • 4-Propylphenyl 4-(trans-4-hexylcyclohexyl)benzoate
  • 4-Propylphenyl 4-(trans-4-heptylcyclohexyl)benzoate

Uniqueness

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate is unique due to its specific alkyl chain length and the trans-configuration of the cyclohexyl ring. This configuration imparts distinct physical and chemical properties, such as melting point, solubility, and mesogenic behavior, making it suitable for specialized applications in materials science and pharmaceuticals.

Properties

IUPAC Name

(4-propylphenyl) 4-(4-butylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O2/c1-3-5-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(6-4-2)11-19-25/h10-11,14-19,21-22H,3-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVNCRWWXQQQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633039
Record name 4-Propylphenyl 4-(4-butylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96155-68-9
Record name 4-Propylphenyl 4-(4-butylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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